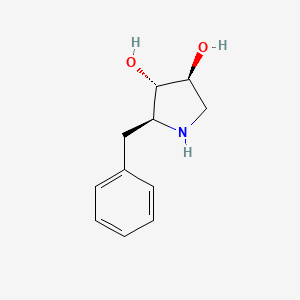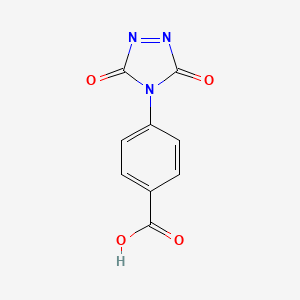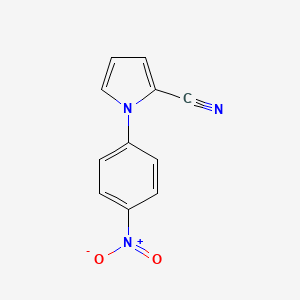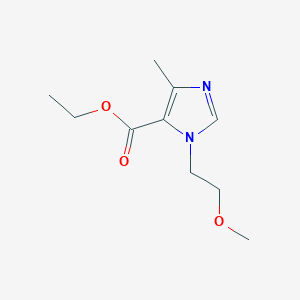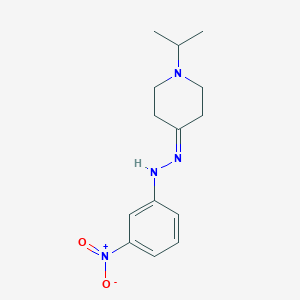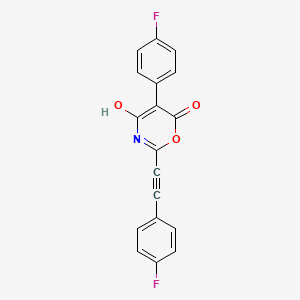
5-(4-Fluorophenyl)-2-((4-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluorophenyl)-2-((4-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes fluorophenyl groups and an oxazinone ring, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of phenol–yne click reactions, where phenol-containing precursors react with acetylenic compounds under mild conditions (e.g., at 40°C in a common solvent) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Fluorophenyl)-2-((4-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
5-(4-Fluorophenyl)-2-((4-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(4-Fluorophenyl)-2-((4-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups can enhance the compound’s binding affinity to these targets, while the oxazinone ring may play a role in modulating the compound’s activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Fluorophenyl)valeric acid: This compound shares the fluorophenyl group but has a different core structure.
4-(4-Fluorophenyl)ethynylphenol: Similar in having the ethynyl and fluorophenyl groups but lacks the oxazinone ring.
Uniqueness
5-(4-Fluorophenyl)-2-((4-fluorophenyl)ethynyl)-4-hydroxy-6H-1,3-oxazin-6-one is unique due to its combination of fluorophenyl groups and the oxazinone ring, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C18H9F2NO3 |
|---|---|
Poids moléculaire |
325.3 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-2-[2-(4-fluorophenyl)ethynyl]-4-hydroxy-1,3-oxazin-6-one |
InChI |
InChI=1S/C18H9F2NO3/c19-13-6-1-11(2-7-13)3-10-15-21-17(22)16(18(23)24-15)12-4-8-14(20)9-5-12/h1-2,4-9,22H |
Clé InChI |
UEFNRLDDEMOWJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#CC2=NC(=C(C(=O)O2)C3=CC=C(C=C3)F)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


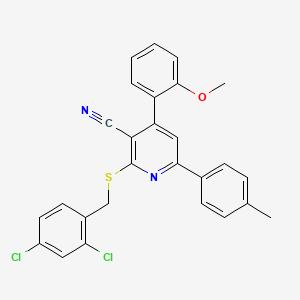

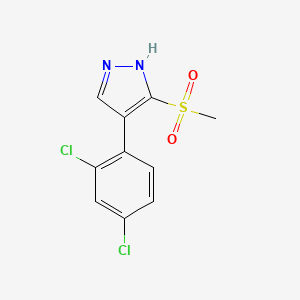



![2,4-Difluorobenzo[d]oxazole](/img/structure/B11774449.png)
